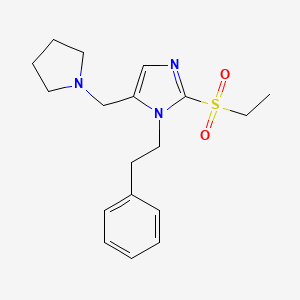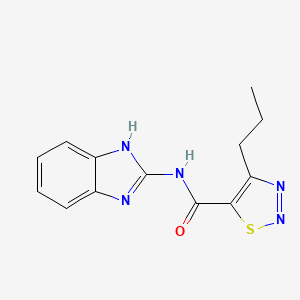![molecular formula C22H28N2OS B6076929 N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide, commonly known as PAPP, is a synthetic compound that has been used extensively in scientific research. PAPP is a potent inhibitor of pregnancy-associated plasma protein-A (PAPP-A), an enzyme that plays a critical role in the regulation of insulin-like growth factor (IGF) signaling.
作用机制
PAPP inhibits the activity of N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide by binding to its catalytic domain, thereby preventing the cleavage of IGF-binding proteins (IGFBPs). This results in increased levels of free IGFs, which can then bind to their receptors and activate downstream signaling pathways. The exact mechanism by which N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide regulates IGF signaling is not fully understood, but it is thought to involve the modulation of IGF bioavailability and receptor activation.
Biochemical and Physiological Effects:
PAPP has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, PAPP has been shown to increase the proliferation and survival of various cell types, including cancer cells. In animal models, PAPP has been shown to promote bone growth and improve glucose tolerance. PAPP has also been shown to have anti-inflammatory effects and to protect against ischemic injury in the heart and brain.
实验室实验的优点和局限性
One advantage of using PAPP in lab experiments is its potency and specificity for N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide inhibition. PAPP is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of PAPP is its potential toxicity and off-target effects, which must be carefully monitored and controlled in experimental settings.
未来方向
Future research on PAPP could focus on its potential therapeutic applications in various pathological conditions, such as cancer, cardiovascular disease, and diabetes. Additional studies are needed to elucidate the exact mechanisms by which N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide regulates IGF signaling and to identify novel targets for therapeutic intervention. The development of more potent and selective PAPP inhibitors could also lead to the discovery of new drug candidates for the treatment of various diseases.
合成方法
The synthesis of PAPP involves the reaction of 3-phenylpropylamine with 2-(phenylthio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with piperidine to form the final compound, PAPP. The purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
PAPP has been used extensively in scientific research to investigate the role of N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide in various physiological processes. N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide is known to regulate the bioavailability of IGFs, which are important growth factors involved in cell proliferation, differentiation, and survival. N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide has also been implicated in the development of cardiovascular disease, cancer, and other pathological conditions.
属性
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c25-22(18-26-21-13-5-2-6-14-21)23-20-12-8-16-24(17-20)15-7-11-19-9-3-1-4-10-19/h1-6,9-10,13-14,20H,7-8,11-12,15-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCNCCOLHAAWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)
![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)
![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)

![4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)

![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)